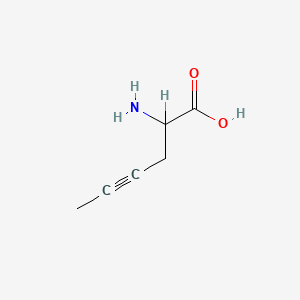

2-aminohex-4-ynoic acid

Description

Significance as a Non-Proteinogenic Amino Acid in Chemical Biology

Non-proteinogenic amino acids like 2-aminohex-4-ynoic acid are invaluable tools in chemical biology. Their unusual structures allow them to serve as probes for investigating biological processes, as building blocks for novel peptides and other complex molecules, and as inhibitors of specific enzymes. The alkyne functional group in this compound is particularly noteworthy. This group can participate in a variety of chemical reactions, such as click chemistry, which allows for the efficient and specific labeling of biomolecules. This has made it a valuable asset in the study of protein synthesis, post-translational modifications, and protein-protein interactions. lookchem.com

Furthermore, the structural similarity of this compound to natural amino acids allows it to interact with enzymes. It has been shown to act as an inhibitor of several enzymes, including those involved in amino acid metabolism and neurotransmitter regulation. nih.gov This inhibitory activity has opened avenues for its investigation as a potential therapeutic agent.

Historical Context of Discovery and Isolation in Biological Systems

The initial discovery and isolation of this compound were rooted in the study of natural products. In 1972, Hatanaka, Niimura, and Taniguchi first isolated L-2-aminohex-4-ynoic acid from the fruit bodies of the mushroom Tricholomopsis rutilans. kib.ac.cn Its structure was determined through a combination of elemental analysis, catalytic hydrogenation, and spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by chemical synthesis. researchgate.net

Subsequently, this amino acid and its derivatives have been found in other fungal species. For instance, (2S)-2-aminohex-4-ynoic acid has been reported in Amanita miculifera. nih.govresearchgate.net It often exists in nature as part of γ-glutamyl dipeptides. The discovery of this compound in these natural sources highlighted the diversity of amino acid structures beyond the canonical 20 and spurred further investigation into the biosynthesis and biological roles of such compounds.

Overview of Research Trajectories for this compound

Research into this compound has followed several key trajectories:

Enzyme Inhibition: A significant area of research has focused on the ability of this compound and its analogs to inhibit specific enzymes. For example, it has been studied as an inhibitor of γ-aminobutyric acid transaminase (GABA-T), an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA-T, it can lead to increased GABA levels in the brain, suggesting potential applications in neurological conditions. Another related compound, 4-aminohex-5-ynoic acid, has also been extensively studied as a potent and irreversible inhibitor of GABA-T. nih.govwikipedia.org Additionally, research has explored its inhibitory effects on ornithine aminotransferase. nih.gov

Organic Synthesis and Peptide Chemistry: The unique structure of this compound, particularly its alkyne group, makes it a valuable building block in organic synthesis. Researchers have developed methods for the synthesis of optically pure L-2-amino-4-hexynoic acid and its derivatives. researchgate.net These compounds serve as precursors for preparing radiolabeled peptides, such as those containing tritium-labeled norleucine, which are crucial tools for studying peptide interactions. researchgate.net The alkyne side chain can be chemically modified, offering a wide range of possibilities for creating novel peptide structures and bioconjugates. istc.int

Biosynthesis and Natural Product Chemistry: The discovery of this compound in mushrooms has prompted research into its biosynthetic pathways. researchgate.net Understanding how organisms produce this and other non-proteinogenic amino acids can provide insights into novel enzymatic reactions and metabolic pathways. escholarship.org

Stereoisomeric Considerations in Research

As with most amino acids, this compound is chiral, meaning it can exist in different stereoisomeric forms (enantiomers), specifically the (S) and (R) forms. The stereochemistry at the α-carbon is a critical factor that influences its biological activity and its utility in research.

The naturally occurring form isolated from Tricholomopsis rutilans is the L-isomer, which corresponds to the (S)-configuration. kib.ac.cnresearchgate.net This is the enantiomer most commonly studied for its biological effects. nih.gov However, the (R)-enantiomer has also been synthesized and is available for research purposes. sigmaaldrich.com

The stereospecificity of enzyme inhibition is a key area where stereoisomers are important. For example, studies with related compounds like (R)-(-)-4-aminohex-5-ynoic acid have shown stereospecific inhibition of bacterial glutamic acid decarboxylase. consensus.app The synthesis of optically pure enantiomers of this compound is therefore crucial for elucidating the specific interactions of each stereoisomer with biological targets. researchgate.net

Interactive Data Table: Properties of this compound Stereoisomers

| Property | (S)-2-Aminohex-4-ynoic Acid | (R)-2-Aminohex-4-ynoic Acid |

| IUPAC Name | (2S)-2-aminohex-4-ynoic acid nih.gov | (2R)-2-aminohex-4-ynoic acid sigmaaldrich.com |

| CAS Number | 29834-76-2 nih.gov | 346707-82-2 sigmaaldrich.com |

| Molecular Formula | C6H9NO2 nih.gov | C6H9NO2 sigmaaldrich.com |

| Molecular Weight | 127.14 g/mol nih.gov | 127.14 g/mol sigmaaldrich.com |

| Natural Occurrence | Found in Tricholomopsis rutilans and Amanita miculifera kib.ac.cnnih.gov | Not reported as naturally occurring |

| Typical Physical Form | Not specified | Off-white powder sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276681, DTXSID40966959 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52523-53-2, 29834-75-1 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminohex 4 Ynoic Acid and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing enantiomerically pure 2-aminohex-4-ynoic acid, as different enantiomers can exhibit varied biological activities. uva.nl

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer. bccollegeasansol.ac.in For acetylenic α-amino acids like this compound, one notable strategy involves the use of nickel(II) complexes of Schiff's bases formed between amino acids and a chiral auxiliary, such as (S)- or (R)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB). istc.int This methodology facilitates the asymmetric synthesis of (R)- and (S)-non-protein α-amino acids containing an acetylenic bond in the side chain. istc.int The process relies on the stereocontrolling properties of the chiral auxiliary under specific reaction conditions to guide the formation of the desired enantiomer. researchgate.net

Another approach to asymmetric synthesis is through the use of chiral reagents, such as diisopinocampheylborane, which is derived from the chiral pool, for the asymmetric synthesis of secondary alcohols. wikipedia.org While not directly applied to this compound in the provided context, this highlights a broader strategy in asymmetric synthesis.

Chiral Pool Approaches

The chiral pool refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. wikipedia.org This strategy is advantageous as it often preserves the existing chirality throughout the reaction sequence, improving the efficiency of the total synthesis. wikipedia.org

For instance, L-serine, a proteinogenic amino acid, can serve as a chiral precursor. Although the direct synthesis of this compound from a specific chiral pool starting material is not detailed in the provided search results, the principle of using enantiopure building blocks like amino acids is a well-established strategy in organic synthesis. researchgate.netwikipedia.org This approach is particularly useful when the target molecule shares structural similarities with an inexpensive natural product. wikipedia.org

Optical Resolution Techniques for Enantiomers

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), optical resolution techniques are employed to separate them. google.com One common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Enzymatic resolution is another powerful technique. Enzymes can selectively act on one enantiomer in a racemic mixture. For example, penicillin acylase can be used to selectively deacylate the (R)-enantiomer of a racemic mixture, leaving the desired (S)-enantiomer intact. While a specific application to this compound is not explicitly mentioned, this method is a general and effective strategy for obtaining enantiomerically pure amino acids. istc.int

Total Synthesis Pathways and Reaction Conditions

The total synthesis of this compound involves a series of chemical reactions to construct the molecule from simpler precursors.

Multi-Step Synthesis from Precursors

A common starting point for the synthesis of (2R)-2-aminohex-4-ynoic acid is hex-4-ynoic acid. vulcanchem.com The synthesis involves a stereoselective amination at the second carbon position.

A multi-step synthesis of a related compound, (S)-2-Fmoc-6-chlorhex-4-ynoic acid, starts with commercially available precursors like 6-chlorohex-4-ynoic acid. smolecule.com The synthesis of optically pure L-2-amino-4-hexynoic acid has been described, highlighting its utility as a precursor for preparing tritium-labeled norleucine-containing peptides. researchgate.net

The following table outlines a general synthetic approach:

| Step | Reaction | Reagents and Conditions |

| 1 | Starting Material | Hex-4-ynoic acid or a derivative thereof. vulcanchem.com |

| 2 | Amination | Introduction of an amino group at the C2 position. This can be achieved through various methods, including reaction with ammonia (B1221849) or an amine source under controlled conditions. |

| 3 | Stereocontrol | Employment of chiral catalysts, chiral precursors, or resolution techniques to obtain the desired (S) or (R) enantiomer. |

| 4 | Purification | Isolation of the final product in high optical purity using techniques such as recrystallization or chromatography. |

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from reacting while another part of the molecule is being modified. organic-chemistry.orgpressbooks.pub In the synthesis of this compound and its derivatives, both the amino and carboxylic acid groups often require protection. organic-chemistry.org

The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for the amino group in peptide synthesis and the synthesis of amino acid derivatives. smolecule.com It is stable under various conditions but can be readily removed using a base, such as piperidine. smolecule.com For example, in the synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid, the amino group is protected with an Fmoc group. smolecule.com

Another common amino-protecting group is the tert-butoxycarbonyl (Boc) group, which is removable under acidic conditions. organic-chemistry.org The use of orthogonal protecting groups, like Fmoc and Boc, allows for the selective deprotection of one group while the other remains intact, which is a crucial strategy in complex syntheses. organic-chemistry.org

The carboxylic acid group can be protected as an ester, for example, a methyl ester. This ester can be hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions.

The following table summarizes common protecting groups used in amino acid synthesis:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) smolecule.comorganic-chemistry.org |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions organic-chemistry.orgorganic-chemistry.org |

| Amino | Benzyl carbamate | Cbz/Z | Hydrogenolysis, strong acid organic-chemistry.org |

| Carboxylic Acid | Methyl Ester | -OMe | Acidic or basic hydrolysis |

The strategic use of these protecting groups is fundamental to the successful total synthesis of this compound and its derivatives, enabling the construction of these complex molecules with high purity and stereochemical integrity. smolecule.comorganic-chemistry.org

Derivatization and Functionalization Strategies

The unique structure of this compound, featuring a terminal alkyne, a primary amine, and a carboxylic acid, offers three distinct points for chemical modification. These functional groups allow for a wide range of derivatization strategies aimed at creating research tools, modulating biological activity, or preparing the molecule for incorporation into larger structures like peptides.

Chemical Transformations of the Alkyne Moiety for Research Probes

The terminal alkyne is arguably the most versatile functional group for derivatization, serving as a "handle" for a variety of chemical transformations. Its reactivity is central to creating sophisticated molecular probes for biological research. acs.org The alkyne can be used for attaching reporter tags, such as biotin (B1667282) for affinity purification or fluorescent dyes for imaging applications. acs.orgwindows.net

Key transformations include:

Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the terminal alkyne with aryl or vinyl halides. This has been used to synthesize derivatives of structurally related alkynyl amino acids, such as (S)-2-amino-5-[aryl]pent-4-ynoic acids, using a palladium catalyst. rsc.org This approach allows for the introduction of diverse aromatic systems, significantly expanding the chemical space of potential derivatives. rsc.org

Heterocyclization: The alkyne can participate in cyclization reactions to form heterocyclic structures. For instance, ynones derived from amino acids can undergo Lewis acid-catalyzed heterocyclization with amidines to produce pyrimidine-derived amino acids, which may possess fluorescent properties. gla.ac.uk

Halogenation: The terminal alkyne can be halogenated to produce reactive intermediates. Treatment with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (B79036) can convert the alkyne into a bromoacetylene, which can be used for further synthetic manipulations. ru.nl

These transformations are instrumental in developing research probes, as summarized in the table below.

Table 1: Chemical Transformations of the Alkyne Moiety

| Reaction Type | Reagents/Catalysts | Resulting Structure/Application |

|---|---|---|

| Sonogashira Cross-Coupling | Aryl/Vinyl Halides, Palladium Catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt | Aryl-substituted alkynes for creating diverse molecular libraries. rsc.org |

| Heterocyclization | Amidines, Lewis Acid Catalyst | Pyrimidine-derived amino acids, potentially serving as fluorescent probes. gla.ac.uk |

| Halogenation | N-bromosuccinimide (NBS), Silver Nitrate (catalytic) | Bromoalkynes for use as synthetic intermediates. ru.nl |

Modifications at the Amino and Carboxyl Termini

The amino and carboxyl groups of this compound are readily modified using standard techniques from peptide and amino acid chemistry. These modifications are often necessary to protect the termini during other reactions or to prepare the amino acid for peptide synthesis.

Modifications at the Amino Terminus: The primary amine is a nucleophilic site that can be acylated or alkylated. A common strategy in solid-phase peptide synthesis is the introduction of a 9-fluorenylmethyloxycarbonyl (Fmoc) group. chemicalbook.com This protecting group is stable under many reaction conditions but can be cleanly removed with a mild base. Other modifications include formylation to create formamido derivatives. smolecule.com

Modifications at the Carboxyl Terminus: The carboxylic acid is typically protected as an ester to prevent its interference in reactions targeting other parts of the molecule. A common example is the formation of a tert-butyl ester, which can be synthesized using tert-butyl acetate. ru.nl This protecting group is stable to a wide range of conditions but can be removed with acid. The carboxyl group can also be converted into a Weinreb amide, which serves as a stable intermediate for the synthesis of ketones by reacting with organometallic reagents. gla.ac.uk

The table below outlines common derivatization strategies for the amino and carboxyl ends of the molecule.

Table 2: Modifications at the Amino and Carboxyl Termini

| Terminus | Modification Type | Common Reagents | Resulting Functional Group |

|---|---|---|---|

| Amino | Fmoc Protection | Fmoc-Cl or Fmoc-OSu | Fmoc-carbamate chemicalbook.com |

| Amino | Formylation | Acetic formic anhydride (B1165640) | Formamide smolecule.com |

| Carboxyl | Esterification | tert-Butyl acetate, isobutylene | tert-Butyl ester ru.nl |

Scalability and Efficiency in Laboratory Synthesis

The synthesis of this compound and its derivatives on a laboratory scale presents several challenges related to efficiency and scalability. While gram-scale synthesis has been achieved for research purposes, larger-scale production requires careful optimization. windows.net

Furthermore, many of the valuable derivatization reactions, such as Sonogashira or Suzuki-Miyaura cross-couplings, rely on expensive palladium catalysts. rsc.orggla.ac.uk The cost and potential toxicity of these heavy metal catalysts are significant considerations for scaling up production, necessitating efficient catalyst recovery or the development of more economical catalytic systems.

Achieving high stereochemical purity is another critical factor, as biological applications typically require a single enantiomer (e.g., the L-form or (S)-enantiomer). rsc.orgnih.gov Asymmetric syntheses can be complex and may not scale efficiently, sometimes requiring specialized and costly chiral ligands or catalysts. The challenges associated with scaling up the production of non-canonical amino acids are a recognized hurdle in the field. acs.org Therefore, developing a robust, cost-effective, and stereoselective synthetic route is a key objective for making this compound and its derivatives more accessible for widespread research and potential commercial applications.

Biological Occurrence and Biochemical Context of 2 Aminohex 4 Ynoic Acid

Natural Occurrence and Biochemical Context of 2-aminohex-4-ynoic Acid

Isolation from Specific Fungal Species

This compound has been identified and isolated from a select group of fungi. Notably, it has been reported in Tricholomopsis rutilans and Amanita miculifera. nih.govkib.ac.cn The (S)-enantiomer of the compound, specifically (2S)-2-aminohex-4-ynoic acid, is the form found in these natural sources. nih.gov Its presence has also been noted in other species of the Amanita genus. The isolation of this compound from fruiting bodies of these fungi has been a key area of study in understanding the chemical diversity of these organisms. kib.ac.cnscispace.com

Table 1: Fungal Species Containing this compound

| Fungal Species | Compound Form | Reference |

|---|---|---|

| Tricholomopsis rutilans | (2S)-2-aminohex-4-ynoic acid | nih.govkib.ac.cnnih.gov |

| Amanita miculifera | (2S)-2-aminohex-4-ynoic acid | nih.gov |

Role in Fungal Metabolome and Secondary Metabolites

As a non-proteinogenic amino acid, this compound is classified as a secondary metabolite in the fungi that produce it. kib.ac.cn Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have ecological roles. In the case of Tricholomopsis rutilans, this compound is found alongside other related acetylenic amino acids and their γ-glutamyl dipeptides. kib.ac.cn This suggests a specialized metabolic pathway for the synthesis of these compounds. The presence of the alkyne group, a triple bond between carbon atoms, makes it a reactive molecule and a point of interest for its potential biological activities. kib.ac.cn Fungi are known to produce a vast array of secondary metabolites with diverse structures and functions, and this compound is a notable example of an alkynyl-containing compound from this kingdom. kib.ac.cnnih.gov

Analogous Compounds and Structural Homologs in Nature

The natural world, particularly the fungal kingdom, presents a variety of compounds that are structurally similar to this compound. These analogs often share the core amino acid structure but differ in the position of the triple bond, the length of the carbon chain, or the presence of additional functional groups.

For instance, (2S)-2-aminohex-5-ynoic acid has been isolated from Cortinarius claricolor. kib.ac.cn Other related compounds found in fungi include (2S)-2-aminopent-4-ynoic acid from Amanita pseudoporphyria and the toxic amino acid (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid from Sclerotium rolfsii. kib.ac.cnnih.gov The fungus Tricholomopsis rutilans also produces hydroxylated derivatives and γ-glutamyl peptides of this compound. nih.govresearchgate.net

A structural homolog with a double bond instead of a triple bond, (2S)-2-aminohex-4-enoic acid, also exists. nih.gov The table below provides a summary of some of these naturally occurring analogs.

Table 2: Natural Analogs and Structural Homologs of this compound

| Compound Name | Natural Source | Reference |

|---|---|---|

| (2S)-2-aminohex-5-ynoic acid | Cortinarius claricolor, Amanita gymnopus | kib.ac.cnescholarship.org |

| (2S)-2-aminopent-4-ynoic acid | Amanita pseudoporphyria, Streptomyces sp. | nih.govescholarship.org |

| (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid | Sclerotium rolfsii | kib.ac.cnnih.gov |

| (2S)-2-amino-3-hydroxy-4-hexynoic acid | Tricholomopsis rutilans | researchgate.net |

| γ-l-Glutamyl-(2S)-2-amino-4-hexynoic acid | Tricholomopsis rutilans | nih.govresearchgate.net |

| (2S)-2-aminohept-6-ynoic acid | Amanita gymnopus, Cortinarius claricolor | escholarship.org |

Biosynthetic Postulations and Pathways in Producing Organisms

The precise biosynthetic pathway of this compound in fungi has not been fully elucidated, but some postulations can be made based on the known biosynthesis of other amino acids and fatty acids. The formation of the alkyne functionality is a key step. In some fungi, fatty acid synthesis pathways are known to produce acetylenic compounds. kib.ac.cn

It is hypothesized that the biosynthesis of this compound could begin with a common fatty acid precursor. A series of desaturation steps, catalyzed by specific enzymes, could introduce the triple bond into the hydrocarbon chain. The final step would likely involve the amination of a keto-acid precursor to form the amino acid. For instance, the carbonylation of but-2-yne could form a hex-4-ynoic acid intermediate, which is then aminated to yield this compound. The stereospecificity of the natural product, (2S)-2-aminohex-4-ynoic acid, suggests that the amination step is catalyzed by a stereospecific enzyme, likely an aminotransferase. Further research, including genomic and metabolomic analyses of producing organisms like Tricholomopsis rutilans, is needed to fully uncover the genetic and enzymatic machinery responsible for the biosynthesis of this unique amino acid. kib.ac.cn

Molecular Mechanisms of 2 Aminohex 4 Ynoic Acid Interaction and Action

Enzyme Inhibition Mechanisms

2-aminohex-4-ynoic acid is recognized as an inhibitor of several enzymes, primarily those involved in amino acid metabolism. Its inhibitory effects are largely attributed to its structural similarity to the natural substrates of these enzymes, allowing it to bind to their active sites.

Inhibition of Gamma-Aminobutyric Acid Transaminase (GABA-T)

A significant target of this compound is Gamma-Aminobutyric Acid Transaminase (GABA-T), an enzyme crucial for the degradation of the inhibitory neurotransmitter GABA. nih.gov By inhibiting GABA-T, this compound leads to an increase in GABA levels in the brain.

The inhibition of GABA-T by this compound is a mechanism-based inactivation, also known as "suicide inhibition." nih.gov In this process, the inhibitor acts as a substrate for the enzyme. The enzyme's catalytic machinery initiates a reaction that converts the inhibitor into a highly reactive species, which then irreversibly binds to the enzyme, leading to its inactivation. nih.gov This process involves the formation of an aldimine intermediate between the inhibitor and the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site. tandfonline.com Subsequent loss of an α-hydrogen results in a resonance-stabilized species. tandfonline.com

Due to its structural resemblance to GABA, this compound competitively binds to the active site of GABA-T. tandfonline.com The amino group of the inhibitor is thought to participate in hydrogen bonding and electrostatic interactions within the active site, enhancing its binding affinity and specificity. The alkyne group can then form a covalent bond with a nucleophilic residue in the active site, resulting in irreversible inhibition.

Inhibition of S-Adenosyl-L-methionine (SAM) Synthesis

This compound also acts as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT), the enzyme responsible for synthesizing S-adenosyl-L-methionine (SAM) from L-methionine and ATP. nih.gov This inhibition is a result of competitive binding at the enzyme's active site, owing to the structural similarity between this compound and the natural substrate, L-methionine.

By inhibiting MAT, this compound reduces the cellular levels of SAM. This reduction can significantly impact various metabolic pathways that are dependent on SAM, including DNA methylation and polyamine biosynthesis. The alteration of metabolic flux into these pathways can have widespread cellular consequences. windows.net

Inhibition of Other Enzyme Systems

Research has indicated that this compound and its analogs can inhibit other transaminases, although with varying degrees of potency. nih.gov For instance, studies have shown its inhibitory activity against ornithine transaminase and aspartate transaminase. nih.gov The acetylenic group in such compounds makes them valuable for studying enzyme mechanisms and for the synthesis of molecules that can inhibit enzymes like thrombin and cathepsin B. istc.int

Specificity and Selectivity in Enzyme Targeting

Research has identified this compound as a mechanism-based inactivator, also known as a "suicide substrate," for the enzyme γ-aminobutyric acid aminotransferase (GABA-T). nih.govistc.int GABA-T is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govmdpi.com The inhibitory action of this compound is stereospecific, with the (S)-enantiomer being the biologically active form.

The mechanism of inhibition involves the formation of an aldimine intermediate between the amino group of (S)-2-aminohex-4-ynoic acid and the PLP cofactor at the active site of GABA-T. tandfonline.com Following this, a proton is abstracted from the inhibitor, leading to a resonance-stabilized species. tandfonline.com The presence of the alkyne functionality in the molecule is crucial; it facilitates the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing GABA.

The selectivity of this class of inhibitors has been demonstrated with the closely related compound, 4-aminohex-5-enoic acid (vigabatrin). Studies have shown that it is a highly selective inhibitor of mammalian GABA-T. acs.org It exhibits little to no inhibitory activity against GABA-T from Pseudomonas fluorescens, and does not irreversibly inhibit other PLP-dependent enzymes such as glutamate (B1630785) decarboxylase or aspartate aminotransferase at significant concentrations. acs.org Alanine aminotransferase is inhibited, but at a much slower rate. acs.org This high degree of selectivity is attributed to the specific structural recognition of the inhibitor by the target enzyme's active site.

Table 1: Enzyme Inhibition by this compound and Related Compounds

| Compound | Target Enzyme | Type of Inhibition | Key Mechanistic Features |

| (S)-2-Aminohex-4-ynoic acid | γ-Aminobutyric acid aminotransferase (GABA-T) | Mechanism-based (irreversible) | Forms covalent adduct with the enzyme via its alkyne group after forming an aldimine with PLP. tandfonline.com |

| 4-Aminohex-5-enoic acid (Vigabatrin) | γ-Aminobutyric acid aminotransferase (GABA-T) | Mechanism-based (irreversible) | Selective for mammalian GABA-T. acs.org |

Interactions with Other Biological Macromolecules

The unique chemical structure of this compound, particularly its terminal alkyne group, makes it a valuable tool for interacting with other biological macromolecules beyond its primary enzyme target. While its most well-documented interaction is with GABA-T, its functional groups allow for its incorporation into larger biomolecules and for targeted chemical modifications.

The amino acid nature of this compound allows it to be used as a building block in the synthesis of peptides. istc.int Its incorporation into a peptide chain introduces a non-natural amino acid with a reactive handle—the alkyne group. This functionality is particularly useful in the field of chemical biology.

The alkyne group can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the highly efficient and specific covalent attachment of this compound, once incorporated into a protein or peptide, to another molecule carrying an azide (B81097) group. This bioconjugation technique can be used for various applications, including protein labeling, tracking, and the creation of complex biomolecular structures. istc.int

Cellular and Subcellular Effects (Mechanistic Research)

The primary and most significant cellular effect of this compound is the elevation of GABA levels in the brain. By irreversibly inhibiting GABA-T, the enzyme responsible for GABA degradation, this compound effectively increases the concentration of this major inhibitory neurotransmitter. nih.gov This modulation of GABAergic neurotransmission is the basis for its observed anticonvulsant properties in animal models.

Mechanistic research has shown that the administration of GABA-T inhibitors like this compound leads to a measurable increase in the release of GABA from nerve terminals. nih.gov This enhanced GABAergic tone can counteract excessive neuronal excitation, which is a hallmark of seizures. nih.gov The effect of the compound is localized to the central nervous system, indicating its ability to cross the blood-brain barrier.

Beyond the direct impact on GABA levels, the downstream consequences of enhanced GABAergic inhibition can be widespread, affecting various neural circuits. For instance, increased GABA levels can modulate the release of other neurotransmitters. nih.gov The cellular and subcellular effects are therefore a direct consequence of its specific interaction with and inhibition of GABA-T, leading to a cascade of neurochemical changes within the brain.

Applications of 2 Aminohex 4 Ynoic Acid in Chemical Biology and Biochemistry

Unnatural Amino Acid Incorporation into Proteins

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites opens up a myriad of possibilities for protein engineering and functional studies. The alkyne moiety of 2-aminohex-4-ynoic acid makes it a prime candidate for such applications, allowing for the introduction of a bioorthogonal handle into the protein backbone.

The site-specific incorporation of UAAs like this compound is achieved through the expansion of the genetic code. This powerful technique relies on the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This orthogonal pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the UAA is not incorporated at unintended sites.

The process involves the reassignment of a codon, typically a stop codon such as the amber codon (UAG), to encode the UAA. The engineered orthogonal tRNA, with an anticodon that recognizes the reassigned codon, is specifically charged with the UAA by the engineered orthogonal aaRS. When the ribosome encounters the reassigned codon in the messenger RNA (mRNA) sequence of the target protein, the UAA-charged tRNA delivers its cargo, resulting in the site-specific incorporation of the unnatural amino acid. The efficiency of this process is a critical factor and is dependent on the orthogonality and catalytic efficiency of the aaRS/tRNA pair for the specific UAA. While the principles of genetic code expansion are well-established, specific data on the efficiency of this compound incorporation is not extensively documented in publicly available literature.

Site-specific incorporation allows for the precise placement of this compound within a protein's structure. This is achieved by introducing the desired codon (e.g., an amber stop codon) at the target site in the gene encoding the protein of interest through site-directed mutagenesis. The expression of this mutant gene in a host organism that also expresses the corresponding orthogonal aaRS and tRNA, and is supplemented with this compound in the growth medium, leads to the production of the protein with the UAA at the specified position.

This technique provides unparalleled control over protein modification, enabling the introduction of the alkyne handle at virtually any position within the polypeptide chain. The successful expression and purification of proteins containing site-specifically incorporated UAAs are often confirmed by mass spectrometry.

Due to its structural similarity to methionine, this compound can act as a methionine analog. This property can be exploited in protein synthesis studies. For instance, azidohomoalanine (AHA), another methionine analog containing a bioorthogonal handle, is readily incorporated into proteins in place of methionine during translation. nih.govnih.govmpg.deresearchgate.netresearchgate.net This allows for the global labeling of newly synthesized proteins.

While this compound is known to be an inhibitor of enzymes involved in methionine metabolism, its direct application as a methionine surrogate for labeling nascent proteins has not been as extensively documented as that of AHA. However, the principle remains a potential application for this amino acid, which could be particularly useful for probing protein synthesis in various cellular contexts.

Bioorthogonal Chemistry Applications (Click Chemistry)

The alkyne group of this compound is a key feature for its application in bioorthogonal chemistry. "Click chemistry" refers to a set of reactions that are rapid, specific, and high-yielding, and can be performed in complex biological environments without interfering with native biochemical processes. The azide-alkyne cycloaddition is a prominent example of a click chemistry reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction. nih.govmdpi.comjenabioscience.com Once this compound is incorporated into a protein, its terminal alkyne group can be specifically reacted with an azide-containing molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the molecule of interest to the protein.

This technique allows for the attachment of a wide variety of probes, including fluorophores, biotin (B1667282) tags, and cross-linking agents, to the target protein. The reaction is highly specific and can be performed under mild, biocompatible conditions. While the general utility of CuAAC for labeling proteins containing alkyne-bearing UAAs is well-established, specific kinetic data for the reaction with proteins containing this compound would be dependent on the specific protein context and reaction conditions.

Table 1: Key Features of CuAAC for Protein Labeling

| Feature | Description |

|---|---|

| Specificity | The reaction is highly specific between the alkyne and azide (B81097) groups, minimizing off-target labeling in a complex biological milieu. |

| Efficiency | CuAAC reactions are typically high-yielding, allowing for efficient labeling even at low protein concentrations. |

| Kinetics | The reaction is generally fast, enabling rapid labeling of target proteins. |

| Biocompatibility | While the copper catalyst can have some toxicity, the development of ligands has improved the biocompatibility of the reaction for in vitro and in some in vivo applications. |

A significant advancement in click chemistry for live-cell applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst. Instead, it utilizes a strained cyclooctyne (B158145) derivative that reacts rapidly with an azide.

For this application, a derivative of this compound would need to be synthesized where the linear alkyne is replaced with a strained cyclooctyne moiety. The incorporation of such a modified amino acid into a protein would then allow for catalyst-free labeling with an azide-functionalized probe. SPAAC has become a powerful tool for labeling proteins on the surface of and inside living cells. nih.gov The reaction kinetics of SPAAC are highly dependent on the specific structure of the cyclooctyne.

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires a copper(I) catalyst. | Catalyst-free. |

| Reactants | Terminal alkyne and azide. | Strained cyclooctyne and azide. |

| Kinetics | Generally very fast. | Can be very fast, dependent on the strain of the cyclooctyne. |

| Biocompatibility | Potential for copper toxicity, though mitigated by ligands. | Excellent biocompatibility, suitable for live-cell imaging. |

| Amino Acid | this compound can be directly used. | Requires a strained cyclooctyne derivative of an amino acid. |

Labeling of Nascent Proteins and Other Biomolecules

This compound serves as a powerful tool for the metabolic labeling of newly synthesized proteins, often referred to as nascent proteins. Its utility stems from the presence of a bioorthogonal alkyne functional group. jenabioscience.com This alkyne handle does not interfere with native biological processes and allows for specific chemical modification. peptide.com The process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), involves introducing this compound to cells or organisms, where it is incorporated into the polypeptide chain during protein synthesis.

Once incorporated, the alkyne group provides a specific site for covalent ligation with a reporter molecule, such as a fluorescent dye or an affinity tag (e.g., biotin), that contains a complementary azide group. libretexts.org This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly efficient, selective, and can be performed under biocompatible conditions. jenabioscience.comlibretexts.org This enables researchers to visualize, isolate, and identify nascent proteomes, providing insights into protein synthesis rates, cellular responses to stimuli, and protein turnover. peptide.com

| Labeling Technique | Key Functional Group | Reaction Type | Application |

| BONCAT | Alkyne | Click Chemistry (CuAAC) | Visualization and isolation of newly synthesized proteins |

| Affinity Purification | Alkyne + Azide-tag | Click Chemistry (CuAAC) | Enrichment and identification of specific proteins |

Design of Peptide and Protein Probes

The unique structure of this compound makes it a valuable component in the design of specialized peptide and protein probes for studying complex biological systems.

Incorporating this compound into a peptide sequence allows for the introduction of structural constraints, which can lock the peptide into a specific, biologically active conformation. The alkyne side chain can be used to form cyclic structures within a peptide. For example, through an intramolecular cycloaddition reaction with an azide-containing amino acid also engineered into the peptide sequence, a stable triazole bridge can be formed.

This technique is used to create "stapled peptides," where the covalent staple helps to maintain a helical or other secondary structure that is often critical for biological activity but is lost in short, flexible linear peptides. Conformationally constrained peptides often exhibit increased potency, enhanced stability against enzymatic degradation, and improved cell permeability compared to their linear counterparts.

This compound is an effective probe for studying the active sites of certain enzymes due to its ability to act as an inhibitor. Its structural similarity to natural amino acids allows it to be recognized and bound by enzymes involved in amino acid metabolism. A prominent example is its role as an irreversible inhibitor of GABA-aminotransferase (GABA-T), a key enzyme in the metabolism of the neurotransmitter GABA.

The mechanism of inhibition involves the alkyne group, which, after the initial binding in the active site, forms a covalent bond with a nucleophilic residue, permanently inactivating the enzyme. This mechanism-based inhibition makes this compound a highly specific tool for studying the function and structure of such enzyme active sites.

Allosteric modulation, in contrast, involves an inhibitor or activator binding to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. While this compound is a well-documented active-site inhibitor, its application as a specific allosteric modulator is not extensively described in the literature. However, non-canonical amino acids can, in principle, be incorporated into peptides or proteins designed to bind to allosteric sites and modulate enzyme function.

| Inhibition Type | Binding Site | Mechanism | Effect on Enzyme |

| Active-Site Inhibition | Active Site | Covalent bond formation via alkyne group | Irreversible inactivation |

| Allosteric Modulation | Allosteric Site | Non-covalent binding induces conformational change | Activity is increased or decreased |

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. This compound can be used as a component in designing peptide-based modulators of PPIs. By incorporating this amino acid into synthetic peptides, particularly through the "peptide stapling" method described previously, it is possible to create stable, helix-shaped molecules that can mimic one of the protein partners in a PPI.

These engineered peptides can then act as competitive inhibitors, disrupting the native protein interaction. The alkyne group of this compound is valuable in this context not only for creating the conformational staple but also for potentially attaching other functional molecules to the peptide probe to enhance its binding or report on its location.

Investigating Metabolic Pathways and Enzyme Mechanisms

The ability of this compound to act as a potent and specific enzyme inhibitor makes it a valuable tool for dissecting metabolic pathways. By selectively blocking the activity of a single enzyme, researchers can observe the resulting changes in the concentrations of metabolites, thereby elucidating the role of that enzyme and the flow of the pathway.

For instance, by inhibiting GABA-T, this compound causes an accumulation of GABA. This effect can be used to study the GABAergic system and the consequences of its dysregulation. The irreversible nature of the inhibition is particularly useful for studying enzyme mechanisms, as it allows for the capture and analysis of the covalent enzyme-inhibitor complex, providing a snapshot of the chemical events occurring within the active site.

Building Block for Complex Bioconjugates

Bioconjugates are hybrid molecules created by linking a biomolecule (like a protein or peptide) to another molecule, such as a drug, imaging agent, or polymer. This compound, with its bioorthogonal alkyne group, is an ideal building block for synthesizing such complex constructs. libretexts.org

After being incorporated into a peptide or protein, the alkyne group serves as a chemical handle for conjugation. Using click chemistry, virtually any azide-modified molecule can be precisely and efficiently attached to the protein. libretexts.org This strategy is employed to create a wide range of bioconjugates with tailored functions, including:

Antibody-drug conjugates (ADCs): Attaching a potent drug to an antibody for targeted delivery to cancer cells.

Fluorescently labeled proteins: For use in advanced imaging techniques to track protein localization and dynamics.

PEGylated proteins: Conjugating polyethylene (B3416737) glycol (PEG) to a protein to increase its stability and circulation time in the body.

The reliability and specificity of the alkyne-azide reaction allow for the construction of well-defined and homogeneous bioconjugates, which is crucial for their therapeutic and diagnostic applications.

Structural Biology and Biophysical Characterization of 2 Aminohex 4 Ynoic Acid Complexes

X-ray Crystallography Studies of Protein-2-aminohex-4-ynoic Acid Complexes

There are currently no publicly available crystal structures of 2-aminohex-4-ynoic acid in complex with any protein. X-ray crystallography, a cornerstone technique for determining the three-dimensional structure of molecules, has not yet been successfully applied to visualize the binding mode of this inhibitor within a protein's active site. Such studies would be invaluable for understanding the precise molecular interactions, including hydrogen bonds and van der Waals forces, that govern its inhibitory activity. The lack of crystallographic data means that any understanding of its binding is currently based on computational modeling and indirect biochemical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Interaction Studies

Similarly, detailed NMR studies characterizing the binding of this compound to a protein target are not found in the available literature. NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, capable of identifying the specific amino acid residues involved in binding and providing insights into the dynamics of the complex. protein-nmr.org.ukresearchgate.netunivr.it Techniques like chemical shift perturbation mapping could pinpoint the binding site on the protein upon the introduction of this compound. protein-nmr.org.uk However, no such specific data for this compound have been published. The initial characterization of L-2-aminohex-4-ynoic acid did involve NMR spectroscopy to determine its structure, but not in the context of protein interaction.

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-EM has emerged as a revolutionary technique for determining the structure of large protein complexes. However, there is no evidence in the scientific literature of its application to study complexes involving this compound. This technique would be particularly useful for larger enzyme complexes that might be difficult to crystallize, but as of now, it has not been utilized to investigate the interactions of this specific amino acid.

Conformational Analysis of this compound and its Derivatives

Ligand Binding and Kinetic Studies in Enzymatic Reactions

This compound is recognized as an inhibitor of enzymes such as gamma-aminobutyric acid transaminase (GABA-T). This inhibition is attributed to its structural similarity to the natural substrates, allowing it to bind to the active site. The mechanism of inhibition of GABA-T by structurally related compounds, such as 4-aminohex-5-enoic acid (vigabatrin), has been studied, and it is known to be a mechanism-based inactivator. nih.govacs.org

However, detailed kinetic data, including specific association (k_on) and dissociation (k_off) rate constants, and inhibition constants (K_i) for the interaction of this compound with its target enzymes are not well-documented in the literature. While it is known to be a competitive inhibitor of some enzymes, quantitative kinetic parameters from dedicated studies are lacking. For comparison, kinetic studies on the inhibition of GABA-T by other inhibitors like gamma-vinyl GABA have reported specific K_i values. nih.govtandfonline.com

Below is a hypothetical data table illustrating the type of kinetic data that would be determined from such studies. Note: The following data is for illustrative purposes only and is not based on experimental results for this compound.

| Enzyme Target | Inhibition Type | K_i (μM) | k_on (M-1s-1) | k_off (s-1) |

|---|---|---|---|---|

| GABA-Transaminase | Competitive | Data Not Available | Data Not Available | Data Not Available |

| ATP:L-methionine S-adenosyltransferase | Competitive | Data Not Available | Data Not Available | Data Not Available |

Analytical Methodologies for 2 Aminohex 4 Ynoic Acid in Research Settings

Chromatographic Techniques for Isolation and Quantification

Chromatography is a cornerstone for the separation and purification of 2-aminohex-4-ynoic acid from reaction mixtures and biological systems. The choice of technique depends on the required purity, the complexity of the sample matrix, and whether the goal is preparative isolation or analytical quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity.

In a specific application for purifying a peptide containing a derivative of this compound, RP-HPLC was performed using a C18-based packed column (COSMOSIL PBr). The separation was achieved using a gradient elution system with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) google.com. The TFA acts as an ion-pairing agent to improve peak shape and retention of the amino acid. Detection is commonly accomplished using a UV detector, typically at a wavelength of 220 nm, which corresponds to the absorbance of the peptide bonds in derivatives or the carboxyl group in the free amino acid google.com. The conditions can be optimized by adjusting the gradient slope, flow rate, and column chemistry to achieve the desired separation and purity.

Table 1: Example HPLC Parameters for a this compound-Containing Compound google.com

| Parameter | Value |

| Column | COSMOSIL PBr, 5 µm, 150 × 10 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Flow Rate | 5 mL/min |

| Detection | UV at 220 nm |

| Gradient | 13–18% B over 3.0 min, to 43% B over 8.0 min, to 60% B over 1.0 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at neutral pH. Therefore, derivatization is a mandatory step to increase their volatility for GC-MS analysis.

Common derivatization strategies for amino acids involve converting the polar carboxyl and amino groups into less polar, more volatile esters and acyl groups. This is typically achieved through reactions like esterification followed by acylation. For this compound, the primary amino group and the carboxylic acid group would need to be derivatized. While specific protocols for this compound are not widely published, standard methods for other amino acids, such as silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification followed by acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA), could be adapted. Once derivatized, the compound can be separated on a GC column and identified by its characteristic mass spectrum.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It provides precise mass information that confirms the compound's identity and can be coupled with chromatographic techniques for enhanced specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for analyzing this compound that has been incorporated into larger molecules like peptides or proteins. Following proteolytic digestion of the protein, the resulting peptide mixture can be analyzed by LC-MS/MS to confirm the presence and location of the noncanonical amino acid nih.govacs.org. It is also a method of choice for quantifying the amino acid in complex biological fluids nih.govresearchgate.net.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another key MS technique. It is well-suited for the analysis of a wide range of molecules, including amino acids and peptides. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating soft ionization of the analyte. For a small molecule like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) would likely be effective. This technique provides a rapid determination of the molecular weight, confirming the identity of the synthesized or isolated compound.

Spectroscopic Methods for Research-Specific Applications

Spectroscopic methods are fundamental for the initial structural determination and routine characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating the precise chemical structure of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms. For instance, the proton NMR spectrum in deuterium (B1214612) oxide (D₂O) shows characteristic signals, such as a multiplet for the alpha-hydrogen (CαH) at approximately 3.8 ppm ru.nl. The signals corresponding to the protons adjacent to the alkyne bond and the terminal methyl group provide definitive confirmation of the structure. The initial structural elucidation of L-2-aminohex-4-ynoic acid isolated from natural sources relied heavily on NMR spectroscopy researchgate.net.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups: a broad band for the O-H stretch of the carboxylic acid, N-H stretching for the amine group, and a sharp, weak band for the C≡C alkyne stretch, which is a key feature of this molecule researchgate.net.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Typical Observation |

| ¹H NMR | Alpha-hydrogen (Cα-H) | Multiplet around δ 3.83-3.85 ppm (in D₂O) ru.nl |

| IR Spectroscopy | Alkyne (C≡C) stretch | Weak absorption band around 2100-2260 cm⁻¹ |

| Carboxylic acid (O-H) stretch | Broad absorption band around 2500-3300 cm⁻¹ | |

| Amine (N-H) stretch | Absorption band around 3300-3500 cm⁻¹ |

Detection in Biological Matrices and Complex Samples

Detecting and quantifying this compound in biological matrices, such as cell cultures, plasma, or tissue extracts, presents unique challenges due to the complexity of these samples. The ability to measure its uptake, metabolism, and incorporation is vital for studies involving its use as a biochemical probe nih.govacs.org.

LC-MS/MS is the preferred method for this purpose due to its exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the analyte amidst a high background of other biological molecules nih.govacs.org. Sample preparation, typically involving protein precipitation or solid-phase extraction (SPE), is crucial to remove interfering substances before analysis.

RP-HPLC with UV detection can also be used, but may require derivatization to enhance sensitivity and selectivity, especially if endogenous compounds interfere with the analysis nih.gov. The choice of method depends on the required detection limits and the nature of the biological matrix. These analytical techniques are essential for optimizing the feeding and incorporation of this compound in cellular systems and for pharmacokinetic studies nih.gov.

Computational and Theoretical Studies of 2 Aminohex 4 Ynoic Acid

Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as 2-aminohex-4-ynoic acid, and a protein receptor. These methods are crucial for understanding its mechanism of action, particularly its role as an enzyme inhibitor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, which is known to inhibit enzymes like γ-aminobutyric acid aminotransferase (GABA-AT), docking studies can elucidate the specific binding mode. The process involves placing the ligand in various conformations within the enzyme's binding pocket and scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation energy.

The structural similarity of this compound to natural amino acid substrates allows it to be recognized by the active sites of various enzymes. Docking simulations reveal key interactions, such as hydrogen bonds between the ligand's amino and carboxyl groups and active site residues, as well as hydrophobic interactions involving its carbon chain. The terminal alkyne group is of particular interest, as it can form specific interactions or position itself for subsequent covalent modification of the enzyme, a common mechanism for irreversible inhibitors.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. These simulations provide a more realistic representation of the system in a solvated environment, allowing for the assessment of the stability of the binding pose predicted by docking. By simulating the movements of every atom in the system over nanoseconds or longer, MD can reveal conformational changes in both the protein and the ligand upon binding, the role of water molecules in the active site, and the energetic contributions of key residues to the binding affinity. For the this compound-enzyme complex, MD simulations can confirm the stability of the initial docked pose and identify subtle conformational adjustments that optimize binding interactions.

Table 8.1: Representative Data from a Hypothetical Molecular Docking Study of this compound with GABA-AT

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.2 | Predicted free energy of binding. A more negative value indicates stronger binding. |

| Interacting Residues | Lys329, Arg192, Ser137 | Key amino acid residues in the GABA-AT active site forming interactions with the ligand. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and protein. |

| Key H-Bond Interactions | Ligand NH2 with Ser137 (side chain) Ligand COOH with Arg192 (side chain) Ligand COOH with Lys329 (side chain) | Specific donor-acceptor pairs involved in stabilizing the complex. |

| Hydrophobic Interactions | C4-C6 of ligand with various non-polar residues | Van der Waals and hydrophobic contacts contributing to binding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and intrinsic reactivity of this compound. These methods provide a detailed understanding of the molecule's structure, electron distribution, and susceptibility to chemical reactions.

DFT calculations can be used to determine various molecular properties:

Optimized Geometry: Calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Electronic Properties: The distribution of electrons within the molecule is described by calculating properties such as the molecular electrostatic potential (MEP), which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carboxylate oxygen atoms and a positive potential near the amino group protons.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity Descriptors: Based on electronic properties, various reactivity indices can be calculated. Fukui functions, for instance, can predict the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule. For this compound, these calculations could pinpoint the reactivity of the alkyne carbons, which is critical for its function as a mechanism-based inhibitor. nih.gov

These theoretical calculations are invaluable for rationalizing the molecule's behavior in biological systems, such as its ability to form a covalent bond with an enzyme's active site residue.

Table 8.2: Selected Quantum Chemical Properties of this compound (Theoretical DFT Calculation)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Most Electrophilic Site | Carbonyl Carbon (C1) | Predicted site for nucleophilic attack. |

| Most Nucleophilic Site | Alkyne π-system (C4-C5) | Predicted site for electrophilic attack. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to identify the key chemical features of a molecule that are responsible for its biological activity. For this compound, SAR studies would focus on how modifications to its structure affect its potency as an enzyme inhibitor. While extensive experimental SAR data for this specific compound is not widely available, a theoretical SAR can be constructed based on its known inhibitory function and the chemical properties of its functional groups.

Key structural components for SAR analysis of this compound include:

The Amino Acid Moiety: The α-amino and α-carboxyl groups are essential for molecular recognition, mimicking the natural substrate of the target enzyme. The stereochemistry at the α-carbon (L- or D-configuration) is often critical for proper orientation in the chiral environment of an enzyme's active site.

The Alkyne Functional Group: The triple bond is a crucial feature. Its position along the carbon chain significantly influences activity. As a rigid and electron-rich system, it can participate in unique interactions within the active site and is often the reactive handle for irreversible inhibition.

A hypothetical SAR model would predict that modifying these features would alter the inhibitory activity. For example, shifting the alkyne position or changing the chain length could weaken or enhance binding by altering the geometry of the inhibitor within the active site. Replacing the alkyne with an alkene or alkane would likely lead to a significant loss of inhibitory potency, especially if the mechanism involves covalent bond formation via the triple bond.

Table 8.3: Theoretical Structure-Activity Relationship (SAR) Insights for this compound Analogs

| Structural Modification | Predicted Effect on Inhibitory Activity | Rationale |

| Removal of Alkyne Group | Significant Decrease | The alkyne is likely essential for the mechanism of irreversible inhibition. |

| Change in Alkyne Position | Variable | May alter the positioning of the reactive group relative to key active site residues, potentially increasing or decreasing activity. |

| Increase/Decrease in Chain Length | Variable | Affects the fit within the enzyme's binding pocket; optimal length is required for effective binding. |

| Modification of α-Amino Group | Decrease | Crucial for recognition and binding, mimicking the natural amino acid substrate. |

| Esterification of Carboxyl Group | Decrease | The charged carboxylate is often critical for forming salt bridges or hydrogen bonds in the active site. |

| Inversion of Stereocenter | Significant Change | Enzyme active sites are chiral, and typically only one enantiomer will bind effectively. |

Prediction of Metabolic Fate and Interactions (Computational Metabolism)

Computational metabolism, or in silico metabolic fate prediction, uses software algorithms to predict how a molecule might be transformed by metabolic enzymes in the body. These tools help identify potential metabolites and the enzymes responsible, primarily the Cytochrome P450 (CYP) superfamily.

For this compound, computational models can predict its metabolic fate by analyzing its structure for sites susceptible to common metabolic reactions (Phase I and Phase II).

Phase I Metabolism: Prediction tools like SMARTCyp or FAME 3 would analyze the lability of each atom in the molecule towards oxidative metabolism by CYPs. Potential Phase I reactions for this compound could include hydroxylation of the aliphatic carbon chain. The alkyne group itself could also be a site for oxidation.

Phase II Metabolism: The molecule contains functional groups that are common sites for conjugation reactions. The carboxylic acid group is a prime candidate for glucuronidation (via UGT enzymes) or conjugation with amino acids. The amino group could potentially undergo acetylation.

Metabolite prediction platforms like GLORY can use the predicted sites of metabolism to generate the structures of likely metabolites. Furthermore, computational models can predict whether this compound is likely to be a substrate or an inhibitor of specific CYP isoforms. This is important for assessing potential drug-drug interactions. The predictions are based on models trained on large datasets of known CYP substrates and inhibitors.

Table 8.4: Predicted Metabolic Pathways for this compound using In Silico Tools

| Metabolic Pathway | Predicted Site / Reaction | Enzyme Family | Resulting Metabolite Type |

| Phase I: Oxidation | Hydroxylation at C3 or C6 | Cytochrome P450 (CYP) | Hydroxylated derivative |

| Phase I: Oxidation | Oxidation of the alkyne moiety | Cytochrome P450 (CYP) | Ketone or other oxidized species |

| Phase II: Glucuronidation | Conjugation at the carboxylic acid group | UDP-glucuronosyltransferases (UGT) | Glucuronide conjugate |

| Phase II: Amino Acid Conjugation | Conjugation at the carboxylic acid group | N-acyltransferases | Glycine or glutamine conjugate |

| Other | Deamination of the amino group | Amino acid oxidases | α-keto acid derivative |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes

The pursuit of more efficient and stereoselective synthetic methods for 2-aminohex-4-ynoic acid is a key area of ongoing research. Traditional chemical syntheses, while effective, often involve multiple steps, hazardous reagents, and can result in racemic mixtures that require challenging resolutions. Future efforts are increasingly focused on biocatalytic and chemoenzymatic approaches to overcome these limitations.

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high stereoselectivity and milder reaction conditions. researchgate.netnih.gov Enzymes such as transaminases, which can introduce an amino group into a keto acid precursor with high enantiomeric excess, are being explored for the synthesis of unnatural amino acids like this compound. nih.gov Directed evolution and enzyme engineering are powerful tools to create novel biocatalysts with tailored substrate specificities and enhanced activities for the production of this compound. nih.gov

| Synthetic Approach | Advantages | Key Enzymes/Reactions |

| Biocatalytic | High stereoselectivity, mild reaction conditions, environmentally friendly. | Transaminases, Amino acid dehydrogenases, Lyases. researchgate.netnih.gov |

| Chemoenzymatic | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Tandem reactions involving both chemical and enzymatic steps. nih.gov |

Expanding the Repertoire of Biological Applications in Chemical Biology

The alkyne group of this compound makes it a versatile tool in chemical biology, primarily through its utility in bioorthogonal chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the specific and efficient labeling of biomolecules containing either an azide (B81097) or an alkyne. bachem.com

Metabolic Labeling and Proteomics: this compound can be used as a chemical reporter to be incorporated into proteins during synthesis. news-medical.net By introducing this unnatural amino acid into cellular systems, newly synthesized proteins can be tagged with an alkyne handle. Subsequent reaction with an azide-functionalized probe (e.g., a fluorescent dye or a biotin (B1667282) tag) allows for the visualization and identification of these proteins. jenabioscience.com

Enzyme Probes and Activity-Based Protein Profiling (ABPP): As a known inhibitor of certain enzymes, this compound can be developed into activity-based probes. By attaching a reporter tag, these probes can covalently label the active site of their target enzymes, enabling the study of enzyme function and the identification of new enzymatic targets in complex biological systems.

Mechanistic Elucidation of Unexplored Biological Activities

While the inhibitory activity of this compound against enzymes like γ-aminobutyric acid transaminase (GABA-T) is well-documented, its broader biological effects remain largely unexplored. Future research will focus on identifying novel protein targets and elucidating the molecular mechanisms underlying its observed biological activities.

Target Identification: Unbiased screening approaches, such as chemical proteomics, can be employed to identify new protein binding partners of this compound. This involves using a derivatized version of the compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.

Mechanism-Based Inhibition: The alkyne functionality in this compound is crucial for its mechanism-based inhibition of certain enzymes. It is proposed that the enzyme's catalytic machinery activates the alkyne, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. Investigating the detailed chemical steps of this process for both known and newly identified targets will provide valuable insights into enzyme catalysis and inhibition. Understanding the biosynthetic pathways of natural alkyne-containing amino acids can also offer clues to novel enzymatic reactions and potential targets. nih.govchemistryviews.org

| Research Area | Approach | Potential Outcomes |

| Target Identification | Chemical Proteomics | Discovery of novel protein targets and biological pathways affected by this compound. |

| Mechanistic Studies | Enzyme kinetics, X-ray crystallography, Computational modeling | Detailed understanding of the molecular basis of inhibition and enzyme function. |

Integration with Advanced Bioimaging Techniques

The ability to visualize biological processes at the molecular level is crucial for understanding cellular function. The alkyne group of this compound provides a powerful handle for the attachment of fluorescent probes, enabling its use in advanced bioimaging applications.

Fluorescent Labeling: Through click chemistry, a wide variety of fluorescent dyes can be attached to this compound that has been incorporated into biomolecules. bachem.com This allows for the specific visualization of these molecules within cells and tissues using fluorescence microscopy. The development of fluorescent probes based on amino acid structures is an active area of research. valpo.educhemrxiv.orgmdpi.com

Super-Resolution Microscopy: The precise and covalent nature of the labeling achieved with this compound and click chemistry is well-suited for super-resolution microscopy techniques, such as STORM and PALM. These methods allow for the imaging of cellular structures and protein localization with unprecedented detail, far beyond the diffraction limit of conventional light microscopy.

Computational Design of Enhanced this compound Analogs

Computational modeling and in silico design are becoming increasingly important tools in drug discovery and chemical biology. nih.gov These methods can be used to predict the binding of small molecules to protein targets and to design novel compounds with improved properties.

Structure-Based Drug Design: If the three-dimensional structure of a target enzyme in complex with this compound is known, computational docking and molecular dynamics simulations can be used to design analogs with enhanced binding affinity and selectivity. nih.gov This involves modifying the structure of the parent compound to optimize its interactions with the amino acid residues in the enzyme's active site.